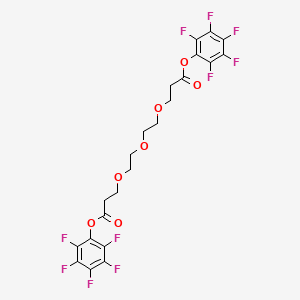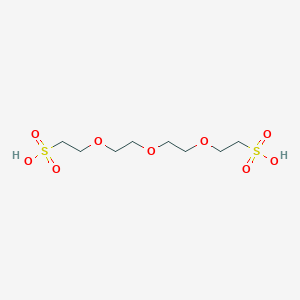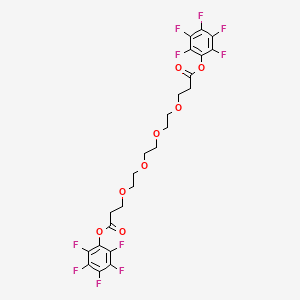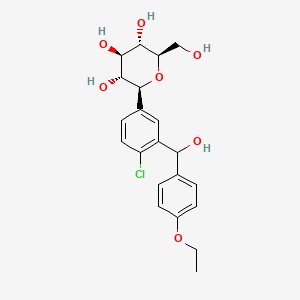
D-葡萄糖醇,1,5-脱水-1-C-(4-氯-3-((4-乙氧苯基)羟甲基)苯基)-,(1S)-
描述
“D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-” is an impurity of the drug Dapagliflozin . Dapagliflozin is a sodium-glucose transporter 2 inhibitor .
Molecular Structure Analysis
The molecular weight of this compound is 424.87. The InChI Key is CUYACVYWMLAWJY-KPMIJUJFSA-N.科学研究应用
-
Diabetes Treatment
- Application : A derivative of D-Glucitol, specifically (1S)-1,5-anhydro-1- [5- (4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol, has shown potent and selective inhibition activities against sodium-dependent glucose cotransporter 2 (SGLT2). This makes it a potential candidate for treating type 2 diabetes.
- Results : The compound exhibited promising pharmacokinetic properties in animals and is currently undergoing Phase II clinical trials.
-
Diagnostic Tool for Diabetes Mellitus
- Application : A novel enzymatic method using pyranose oxidase has been developed for determining 1,5-anhydro-D-glucitol in plasma, which is a significant marker for diagnosing diabetes mellitus.
- Method : This method offers simplicity and quicker measurement steps compared to gas-liquid chromatography, with comparable precision.
-
Renal Glucose Transport
- Application : The transport characteristics of 1,5-anhydro-D-glucitol were investigated in a kidney epithelial cell line.
- Method : The study revealed that its uptake is a highly Na (+)-dependent process. This uptake is mediated by the Na (+)/D-glucose cotransport system and possibly the Na+/D-mannose cotransport system.
-
Advanced Glycation End Products (AGEs) Formation
- Application : Hyperglycemic conditions and disruptions to glucose-regulating pathways lead to increased formation of highly reactive aldehydes, methylglyoxal and glyoxal, which react with certain arginine and lysine residues in proteins to form advanced glycation end products (AGEs) .
- Method : AGEs are formed through a non-enzymatic process in hyperglycemic conditions, and they impact the retinal vasculature negatively through the formation of reactive oxygen species, secretion of aberrant proteins or growth factors, alteration of the extracellular matrix, and secretion of inflammatory cytokines .
- Results : Current pharmaceutical studies have shown the potential of AGE inhibitors, such as aminoguanidine, in decreasing AGE production, thus minimizing its effects in hyperglycemic conditions .
-
High Power Applications
- Application : NiO/β-Ga2O3 heterojunctions were fabricated using confined magnetic field-based sputtering at different oxygen flow rates .
- Method : The oxygen flow rates were varied, leading to a change in the valence of Ni valent with Ni2+ and Ni3+ of NiO films .
- Results : The p-NiO interlayer improved NiO/β-Ga2O3 heterojunction performance compared with a Schottky barrier diode .
-
Enzyme Sensor for Diabetes Indicator
- Application : An enzymatic sensor for 1,5-anhydro-D-glucitol, a diabetes indicator, has been constructed using a novel glucose dehydrogenase isolated from Cytophaga marinoflava.
- Method : This sensor showed a steady state current 15 minutes after sample injection and a linear correlation from 2mM to 10mM of 1,5AG.
-
Anorectic Action
- Application : 1,5-anhydro-d-glucitol (1-DG) has been found to significantly influence physiological feeding behavior.
- Method : The study explores the relationships between hydroxyl group positions on the pyranose ring carbons and the anorectic action induced by 1-DG and its analogs, highlighting its role in feeding suppression.
安全和危害
While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYACVYWMLAWJY-KPMIJUJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- | |
CAS RN |
1204222-85-4 | |
| Record name | BMS-639432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-639432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



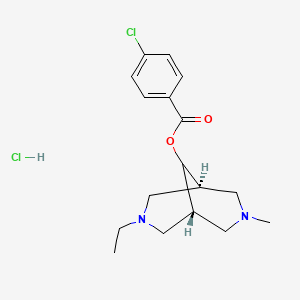
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
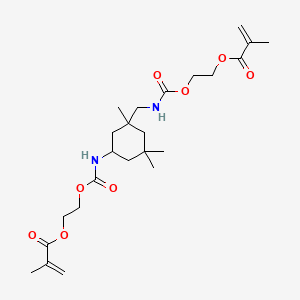
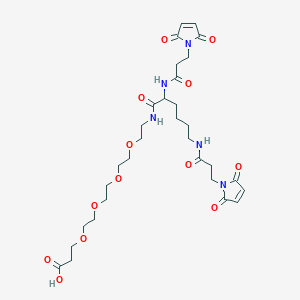
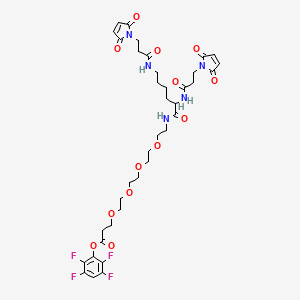
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

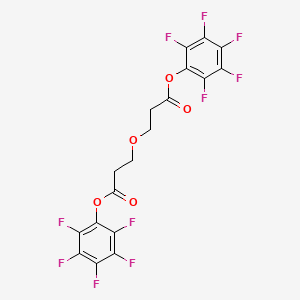
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
